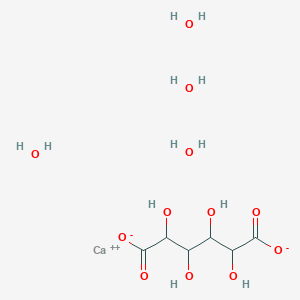
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate, also known as calcium saccharate, is a calcium salt of saccharic acid. It is a white, crystalline powder that is soluble in water. This compound is often used in the pharmaceutical industry and has various applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate can be synthesized through the neutralization of saccharic acid with calcium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale neutralization of saccharic acid with calcium hydroxide. The process is optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield simpler saccharate compounds .
Scientific Research Applications
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate exerts its effects involves its interaction with various molecular targets and pathways. It enhances the body’s detoxification processes, potentially reducing the risk of cancer and lowering cholesterol levels. The compound’s ability to chelate metal ions also plays a significant role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Another calcium salt used in supplements and pharmaceuticals.
Calcium lactate: Used in food and pharmaceutical industries as a calcium source.
Calcium citrate: Commonly used in dietary supplements for calcium intake.
Uniqueness
Calcium 2,3,4,5-tetrahydroxyhexanedioate tetrahydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to enhance detoxification processes and its use in asymmetric synthesis make it distinct from other calcium salts .
Properties
IUPAC Name |
calcium;2,3,4,5-tetrahydroxyhexanedioate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.Ca.4H2O/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;;;;/h1-4,7-10H,(H,11,12)(H,13,14);;4*1H2/q;+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWFSIZRQANUDA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16CaO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B12470038.png)




![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12470068.png)



![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)

![3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12470107.png)
